molecular formula C12H7F4NO2S B1320619 2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 937602-42-1

2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No. B1320619
CAS RN: 937602-42-1
M. Wt: 305.25 g/mol
InChI Key: UKVOEFKMYPJICK-UHFFFAOYSA-N
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Description

The compound "2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid" is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and the use of reagents such as POCl3 or PPA to form the desired heterocyclic structures, as seen in the synthesis of 1,3,4-thiadiazole derivatives . Efficient synthesis methods, such as those described for the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, involve starting from precursors like 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and can include steps like N-alkylation . These methods could potentially be adapted for the synthesis of "2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid".

Molecular Structure Analysis

The molecular structure of related compounds can be determined using techniques such as single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and solid-state NMR (SSNMR) . These techniques help in understanding the conformation, intermolecular packing, and hydrogen-bonding behavior of the molecules. For the compound , similar analytical methods could be employed to elucidate its molecular structure.

Chemical Reactions Analysis

The reactivity of similar compounds can be influenced by the presence of functional groups and the overall molecular structure. For instance, the thione-thiol tautomerism in thiadiazole derivatives can affect their chemical behavior and reactivity . The presence of fluorine atoms and the trifluoromethyl group in the compound of interest suggests potential reactivity that could be exploited in various chemical reactions, such as the modification of antibiotics or the formation of fluorescent probes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be influenced by their molecular structure. For example, polymorphs of a related compound exhibit different properties at varying temperatures, with transitions that can be relevant to drug development . Theoretical considerations, such as DFT studies, can provide insights into the stability, reactivity, and aromaticity of compounds, which are important for understanding their behavior in different environments . The compound "2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid" would likely have unique physical and chemical properties due to its specific functional groups and molecular geometry.

Scientific Research Applications

Synthesis and Chemical Analysis

  • A practical synthesis method for a related compound was developed, involving hydrogenation and N-alkylation processes, contributing to the field of organic chemistry and pharmaceutical synthesis (Vaid et al., 2012).
  • Research on photo-degradation behavior of a pharmaceutical compound similar to 2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid provided insights into the stability and decomposition pathways of such compounds under light exposure (Wu, Hong, & Vogt, 2007).

Biological Evaluation and Molecular Modeling

  • A study focused on the biological testing of a structurally similar compound against peroxisome proliferator-activated receptors (PPARs), revealing its potential as a dual PPARα/δ agonist, useful in metabolic disease research (Ciocoiu et al., 2011).

New Synthetic Routes and Applications

  • Research on new synthetic routes for 2-fluoro-2-phenylalkanoic acids, compounds related to 2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, contributes to the development of novel organic compounds with potential pharmaceutical applications (Goj & Haufe, 2006).

Antimicrobial and Antitumor Activities

  • A study on the synthesis and evaluation of fluorine-substituted benzothiazole imidazole compounds, related to the chemical structure , demonstrated promising antimicrobial activity, highlighting its potential use in developing new antibacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
  • Another research effort synthesized novel imidazole acyl urea derivatives as Raf kinase inhibitors, indicating the potential for developing anticancer therapies (Zhu, 2015).

properties

IUPAC Name

2-[2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO2S/c13-9-3-6(1-2-8(9)12(14,15)16)11-17-7(5-20-11)4-10(18)19/h1-3,5H,4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVOEFKMYPJICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CS2)CC(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183743
Record name 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

CAS RN

937602-42-1
Record name 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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